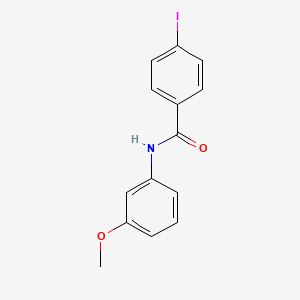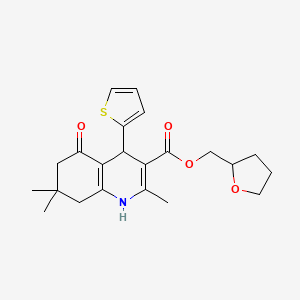
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol, also known as AMT-OH, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications.
Mecanismo De Acción
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol acts by binding to a specific site on the GABAA receptor, which enhances the receptor's response to the neurotransmitter GABA. This results in an increase in inhibitory neurotransmission, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol has been shown to have a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and sedative effects. It has also been found to enhance memory consolidation and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol in lab experiments is its potency and selectivity for the GABAA receptor. However, one limitation is its short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Additionally, further studies could investigate its effects on memory and cognitive function, as well as its potential for use in combination with other drugs. Finally, research could also explore the synthesis of analogs of 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis method of 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol involves the reaction of 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-chlorobutane with isobutanol in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product, 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol.
Aplicaciones Científicas De Investigación
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol has been shown to have potential in various research applications, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of GABAA receptors, which are involved in the regulation of neuronal excitability. This makes 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol a potential candidate for the treatment of neurological disorders such as anxiety and epilepsy.
Propiedades
IUPAC Name |
3-[2-hydroxy-1-(2-methylpropoxy)octan-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2S/c1-5-7-8-14(10-15(21)12-22-11-13(3)4)16-18-19-17(23)20(16)9-6-2/h6,13-15,21H,2,5,7-12H2,1,3-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMCAWZUKOBVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(COCC(C)C)O)C1=NNC(=S)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropoxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]octan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylpropanamide](/img/structure/B5156723.png)

![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B5156748.png)
![3-[benzyl(methyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5156753.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)
![3'-tert-butyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5156775.png)

![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)
![2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5156796.png)
